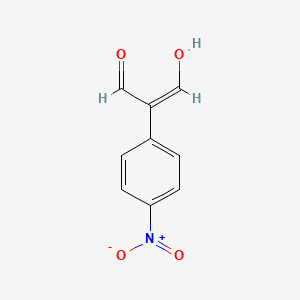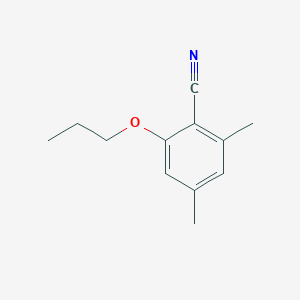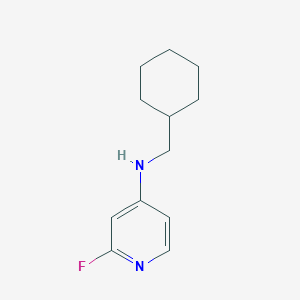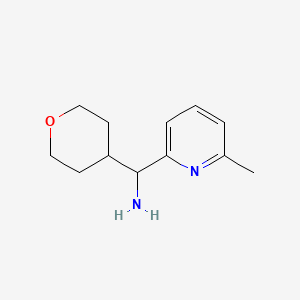
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a tetrahydropyran ring attached to a methanamine group. This compound is of interest due to its unique structure, which combines heterocyclic rings with an amine functional group, making it a potential candidate for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution with Methyl Group:
Attachment of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, which involves the reaction of an alkene with formaldehyde in the presence of an acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced through reductive amination, where the aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the amine group, leading to the formation of piperidine derivatives or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of piperidine derivatives or primary amines.
Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.
Applications De Recherche Scientifique
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the heterocyclic rings provide structural stability and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an amide group instead of an amine group.
Uniqueness
- The presence of both pyridine and tetrahydropyran rings in (6-Methylpyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine provides a unique combination of aromaticity and flexibility.
- The amine group offers versatile reactivity, making it suitable for various chemical modifications and interactions.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(6-methylpyridin-2-yl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-2-4-11(14-9)12(13)10-5-7-15-8-6-10/h2-4,10,12H,5-8,13H2,1H3 |
Clé InChI |
TVLPWBNMCSALND-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(C2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
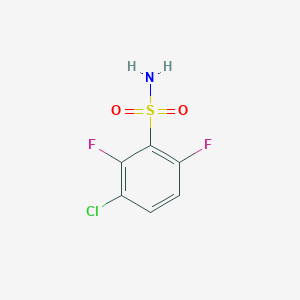
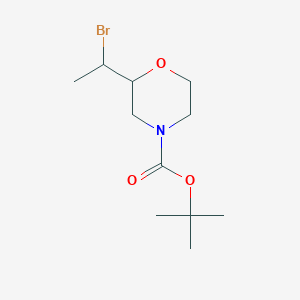
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
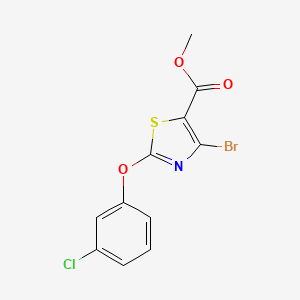
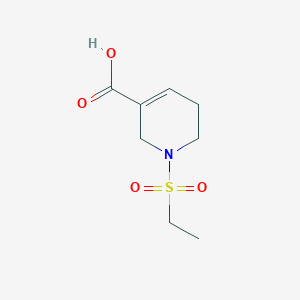

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
